molecular formula C11H14N2O B014152 (R,S)-1-Methyl-3-nicotinoylpyrrolidine CAS No. 125630-26-4

(R,S)-1-Methyl-3-nicotinoylpyrrolidine

Cat. No.: B014152
CAS No.: 125630-26-4
M. Wt: 190.24 g/mol
InChI Key: ARYQLVJXQFGHLA-UHFFFAOYSA-N
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Description

(R,S)-1-Methyl-3-nicotinoylpyrrolidine is a chiral compound that exists as a racemic mixture of its R and S enantiomers. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyrrolidine ring substituted with a methyl group and a nicotinoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with 1-methylpyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,S)-1-Methyl-3-nicotinoylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinoyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(R,S)-1-Methyl-3-nicotinoylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-pyrrolidinone: A structurally similar compound with different functional groups.

    Nicotinamide: Shares the nicotinoyl group but lacks the pyrrolidine ring.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

(R,S)-1-Methyl-3-nicotinoylpyrrolidine is unique due to its specific combination of a pyrrolidine ring and a nicotinoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQLVJXQFGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403904
Record name (R,S)-1-Methyl-3-nicotinoylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125630-26-4
Record name (R,S)-1-Methyl-3-nicotinoylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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